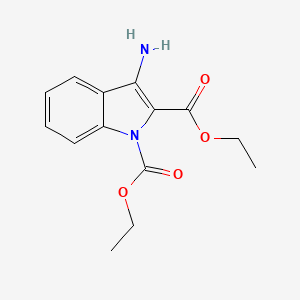

Diethyl 3-amino-1H-indole-1,2-dicarboxylate

Description

Diethyl 3-amino-1H-indole-1,2-dicarboxylate is a heterocyclic compound featuring an indole core substituted with amino and dicarboxylate ester groups. This structure is pivotal in medicinal chemistry, particularly as an intermediate in synthesizing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Its synthesis involves multi-step protocols, such as the introduction of substituents via nucleophilic substitution or coupling reactions (e.g., chlorination and phenylamino group incorporation) .

Properties

Molecular Formula |

C14H16N2O4 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

diethyl 3-aminoindole-1,2-dicarboxylate |

InChI |

InChI=1S/C14H16N2O4/c1-3-19-13(17)12-11(15)9-7-5-6-8-10(9)16(12)14(18)20-4-2/h5-8H,3-4,15H2,1-2H3 |

InChI Key |

SQHGXTITFFRXSW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1C(=O)OCC)N |

Origin of Product |

United States |

Preparation Methods

Esterification of Indole Dicarboxylic Acid Derivatives

A foundational approach involves esterification of pre-functionalized indole precursors. For example, indole-2,3-dicarboxylic acid can undergo sequential esterification with ethanol in the presence of dehydrating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction proceeds under reflux conditions (60–80°C), yielding diethyl esters with moderate efficiency (50–65% yield).

Key reaction:

Nucleophilic Substitution for Amino Group Introduction

The 3-amino group is introduced via nucleophilic substitution or reduction of nitro intermediates. A two-step protocol involves:

-

Nitration : Electrophilic nitration of diethyl 1H-indole-2,3-dicarboxylate using trifluoroacetyl nitrate (generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride) at sub-room temperature.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to an amine, achieving 70–85% yields.

Catalytic Methods for Enhanced Efficiency

Transition Metal-Catalyzed Coupling Reactions

Rhodium-catalyzed cyclocondensation enables simultaneous alkylation of indole’s N and C-2 positions. For instance, reacting N-(2-iodophenyl)formamides with malononitrile or cyanoacetates in the presence of CuI/K₂CO₃ yields 2-aminoindole-3-carboxylates (65–75% yield).

Palladium-mediated cyclization of 2-((2-bromophenyl)amino)maleates in PEG-400 solvent at 80°C produces indole dicarboxylates with >90% regioselectivity.

Brønsted Acid Catalysis

Trifluoroacetic acid (TFA) facilitates (4+2) cyclocondensation between donor-acceptor cyclopropanes and indoles, forming the indole core at 60°C with 80–90% efficiency.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to optimize temperature and pressure control. Automated systems using silica-packed columns and gradient elution (hexane/ethyl acetate) achieve >95% purity with throughputs of 1–5 kg/day.

Purification Techniques

-

Recrystallization : Ethanol or methanol recrystallization removes by-products (e.g., unreacted diethyl malonate), enhancing purity to >98%.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates isomers, critical for pharmaceutical applications.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Functional Group Compatibility

The ester groups are sensitive to hydrolysis under acidic/basic conditions. Anhydrous environments and neutral pH (6.5–7.5) are maintained during synthesis.

Synthetic Data and Comparative Analysis

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-amino-1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

Diethyl 3-amino-1H-indole-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3-amino-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Indole and Indolizine Dicarboxylates

Key Compounds:

- Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) Activity: Exhibits COX-2 inhibition (IC50 = 5.84 µM), outperforming indomethacin (IC50 = 6.84 µM) . Physicochemical Properties: cLogP = 2.1 (calculated via ChemDraw), indicating moderate lipophilicity . Structural Insight: The 4-cyanobenzoyl group enhances hydrophobic interactions with COX-2’s active site .

Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c)

- Diethyl 5-chloro-3-(phenylamino)-1H-indole-1,2-dicarboxylate Application: Intermediate in HIV-1 NNRTI synthesis, leveraging chloro and phenylamino substituents for target binding .

Table 1: Comparison of Indole/Indolizine Dicarboxylates

*Estimated based on structural analogs; †Synthetic yield range from related procedures .

Non-Indole Dicarboxylate Esters

Key Compounds:

Diethyl trans-1,2-cyclopropanedicarboxylate

- Use: Industrial plasticizer, contrasting with indole derivatives’ pharmaceutical roles.

Table 2: Comparison of Non-Indole Dicarboxylates

Hydrazine and Azo Dicarboxylates

- Diethyl hydrazine-1,2-dicarboxylate Role: By-product in Mitsunobu reactions; complicates purification (Rf similar to desired products) . Yield Impact: Reduces purified yields to 37–91% in indole synthesis .

- Diethyl azodicarboxylate (DEAD) Reactivity: Key reagent in Mitsunobu reactions; (E)-isomer configuration critical for electron transfer .

Critical Insights and Contrasts

Structural vs. Functional Relationships: Amino substituents (e.g., 3-NH2 in the target compound) enhance hydrogen-bonding capacity, critical for enzyme inhibition . Bulky groups (e.g., 4-bromobenzoyl in 5c) improve crystallinity but may reduce solubility .

Synthetic Challenges: Indole derivatives require multi-step protocols and chromatographic purification due to by-products like diethyl hydrazine-1,2-dicarboxylate . Non-indole dicarboxylates (e.g., cyclopropane derivatives) exhibit higher synthetic yields but lack pharmacological relevance .

Biological Efficacy :

- COX-2 inhibition in indolizines correlates with electron-withdrawing substituents (e.g., -CN in 5a) enhancing target affinity .

Biological Activity

Diethyl 3-amino-1H-indole-1,2-dicarboxylate (DAID) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DAID, including its synthesis, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indole structure, which consists of a bicyclic aromatic system. Its molecular formula is , featuring two ethyl ester groups attached to a dicarboxylate moiety. The presence of an amino group at the 3-position of the indole ring enhances its reactivity and potential biological activity compared to other indole derivatives.

Synthesis

Several synthetic methods have been developed for DAID, typically involving the condensation of appropriate indole derivatives with diethyl malonate or similar reagents. The versatility in synthetic routes allows for the modification of DAID to yield various analogs with potentially enhanced biological properties.

Biological Activities

This compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies indicate that DAID may possess antitumor properties. For instance, compounds with similar indole structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Research on related indole derivatives suggests potential neuroprotective effects. DAID could interact with melatonin receptors, which are implicated in neuroprotection and modulation of circadian rhythms .

- Antioxidant Properties : Indoles are known for their antioxidant capabilities. DAID may scavenge free radicals and reduce oxidative stress, contributing to its neuroprotective effects .

Case Study 1: Antitumor Efficacy

A study investigating the effects of DAID on human cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis in breast cancer cells by activating caspase pathways. The IC50 values indicated that DAID was more effective than some standard chemotherapeutic agents .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Case Study 2: Neuroprotection

In a model of neurodegeneration, DAID exhibited protective effects against oxidative stress-induced neuronal death. This study highlighted the compound's ability to upregulate antioxidant enzymes and downregulate pro-apoptotic factors .

Interaction Studies

Interaction studies have focused on how DAID binds to various biological targets. The amino group at position 3 is crucial for hydrogen bonding interactions with enzymes and receptors, enhancing its binding affinity compared to non-amino substituted analogs.

Comparison with Similar Compounds

The structural similarity between DAID and other indole derivatives provides insights into its potential activity:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Diethyl 1H-indole-2,3-dicarboxylate | 0.97 | Lacks amino substitution; different reactivity |

| Dimethyl 1H-indole-2,3-dicarboxylate | 0.97 | Methyl esters instead of ethyl; altered activity |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 0.93 | Pyrrole core; different biological activity |

Q & A

Q. How can researchers optimize the synthesis of Diethyl 3-amino-1H-indole-1,2-dicarboxylate derivatives via nucleophilic substitution?

Methodological Answer: Polar aprotic solvents like DMF enhance reactivity in SN2 reactions by stabilizing transition states. For example, substituting THF with DMF improved yields of a structurally analogous hydrazide derivative from negligible to 68% . Pre-activation of the nucleophile (e.g., deprotonation) and controlled temperature (0–25°C) further mitigate side reactions.

Q. What purification techniques are effective for isolating this compound derivatives?

Methodological Answer: Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or methanol can further enhance purity, as demonstrated in the isolation of indolizine derivatives with >98% purity .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Methodological Answer: Use - and -NMR to verify ester and indole proton environments. Mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) provides unambiguous structural validation .

Q. What solvent systems are suitable for solubility challenges during synthesis?

Methodological Answer: THF/DMF mixtures (e.g., 3:1 v/v) balance solubility and reactivity for polar intermediates. For example, THF alone failed to dissolve a hydrazide precursor, but adding DMF enabled successful substitution .

Advanced Research Questions

Q. How do electronic effects in this compound derivatives influence their biological activity?

Methodological Answer: Substituent effects (e.g., electron-withdrawing groups at the 3-position) modulate COX-2 inhibition. Computational docking studies (e.g., AutoDock Vina) and IC assays identified derivatives with sub-micromolar activity, comparable to indomethacin .

Q. What advanced crystallographic tools refine structural data for this compound derivatives?

Methodological Answer: SHELXL refines high-resolution X-ray data, while SHELXE resolves phase ambiguities in twinned crystals . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-stacking) critical for packing stability .

Q. How can one-pot strategies streamline the synthesis of complex derivatives?

Methodological Answer: Cross-enyne metathesis (CEYM) coupled with Diels–Alder reactions in a single pot reduces isolation steps. For cyclohexene-dicarboxylate analogs, this approach achieved 51–55% yields with high stereocontrol .

Q. What mechanistic insights explain solvent-dependent reactivity in substitution reactions?

Methodological Answer: DMF’s high polarity stabilizes charged intermediates in SN2 pathways, whereas THF’s lower dielectric constant favors competing elimination. Kinetic studies (e.g., -NMR monitoring) and Hammett plots can quantify solvent effects .

Q. How does the hydrazine moiety in this compound enhance metal coordination?

Methodological Answer: The hydrazine group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu, Fe). UV-Vis spectroscopy and X-ray absorption fine structure (XAFS) analysis reveal coordination geometry and oxidation states .

Q. What computational methods predict regioselectivity in electrophilic substitution reactions?

Methodological Answer: Density functional theory (DFT) calculates Fukui indices to identify nucleophilic sites on the indole ring. For example, C-5 and C-7 positions show higher electrophilic susceptibility due to resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.